cis-2-Iodocyclopropanecarboxylic acid
Description
Significance of Cyclopropane (B1198618) Frameworks in Advanced Synthetic Methodologies
Cyclopropane rings, the smallest of the carbocycles, are not merely structural curiosities but are highly valuable three-carbon building blocks in organic synthesis. Their significance stems from the inherent ring strain of approximately 28 kcal/mol, which makes them susceptible to ring-opening reactions under mild conditions. This reactivity allows for the stereoselective construction of complex acyclic and larger ring systems that would be challenging to assemble through other means.
The rigid, well-defined geometry of the cyclopropane unit is frequently exploited in medicinal chemistry and materials science to lock conformations, introduce specific spatial arrangements of functional groups, and act as a bioisostere for other chemical motifs like double bonds or phenyl rings. Methods for synthesizing cyclopropanes are diverse, ranging from classic carbene addition reactions, such as the Simmons-Smith reaction, to modern transition-metal-catalyzed cyclopropanations and Michael-initiated ring-closure (MIRC) reactions. nih.govresearchgate.netyoutube.com These methodologies offer high levels of control over the stereochemistry of the final product, which is crucial for biological applications. researchgate.netyoutube.com
Role of Halogenated Organic Acids as Versatile Synthetic Precursors and Building Blocks
Halogenated organic compounds are indispensable in contemporary synthesis. youtube.com The introduction of a halogen atom into an organic molecule, a process known as halogenation, dramatically alters its chemical reactivity and physical properties. youtube.comlibretexts.org Halogens, being electronegative, can influence the acidity of nearby protons and serve as excellent leaving groups in nucleophilic substitution reactions. More importantly, the carbon-halogen bond is a key functional handle for some of the most powerful bond-forming reactions in a chemist's toolkit, including a vast array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). orgsyn.org
Halogenated carboxylic acids combine the features of both a carboxylic acid and an organohalide. The carboxylic acid moiety can direct reactions, participate in ester or amide bond formation, and influence the solubility and binding of the molecule to biological targets. chemvonbiotech.com The halogen provides a site for further molecular elaboration. This dual functionality makes halogenated carboxylic acids, particularly those incorporated into strained ring systems, highly sought-after intermediates for constructing complex molecular architectures. orgsyn.org
Contextualization of cis-2-Iodocyclopropanecarboxylic acid within Modern Organic Chemistry Research
Within this context, This compound emerges as a specialized and valuable synthetic intermediate. sigmaaldrich.comacs.org It combines the unique conformational constraints and reactive potential of the cyclopropane ring with the synthetic versatility of an iodo-substituent. The cis stereochemistry fixes the relative orientation of the carboxyl and iodo groups on the same face of the ring, which can be critical for controlling the outcome of subsequent intramolecular reactions.
While not as commonly cited as its chloro- or bromo-analogs, this compound serves as a precursor in specialized synthetic applications. The carbon-iodine bond is the most reactive of the carbon-halogen bonds (excluding astatine), making it particularly suitable for cross-coupling reactions and for the formation of organometallic reagents.
Recent research highlights its utility. For instance, it has been employed as the starting material for the synthesis of N-substituted-2-iodocyclopropanecarboxamides. scribd.com In a representative procedure, the carboxylic acid is coupled with an amine using standard peptide coupling reagents to form the corresponding amide. scribd.com This amide can then undergo further transformations, such as a Sonogashira cross-coupling followed by a cyclization, demonstrating the utility of the iodo-cyclopropane scaffold in building more complex heterocyclic systems of interest in medicinal chemistry. scribd.com
Furthermore, the compound has been used in studies of hypervalent iodine chemistry. vdoc.pub The peracetic acid oxidation of this compound leads to the formation of a stable aliphatic iodoxolone, which is a valence tautomer of cis-2-iodosylcyclopropanecarboxylic acid. vdoc.publookchem.com This transformation underscores the compound's role as a substrate for investigating the fundamental reactivity and structure of unusual bonding arrangements in organoiodine compounds. vdoc.publookchem.com These examples firmly place this compound as a niche but important building block for accessing novel chemical structures.
Compound Data
| Compound Name | Molecular Formula | CAS Number |
| This compound | C4H5IO2 | 122676-92-0 |
| cis-2-Iodosylcyclopropanecarboxylic acid | C4H5IO3 | Not Available |
| N-substituted-2-iodocyclopropanecarboxamides | Varies | Varies |
| Peracetic acid | C2H4O3 | 79-21-0 |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C4H5IO2 | acs.org |
| Molecular Weight | 211.98 g/mol | |
| Physical Form | Solid | acs.org |
| Purity | ≥97% | acs.org |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-2-iodocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDDIEQQVGNSGM-GBXIJSLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cis 2 Iodocyclopropanecarboxylic Acid and Its Stereoisomers
Retrosynthetic Analysis and Strategic Disconnections for Functionalized Cyclopropane (B1198618) Carboxylic Acids
Retrosynthetic analysis provides a logical framework for deconstructing complex molecules into simpler, commercially available starting materials. For a target like cis-2-Iodocyclopropanecarboxylic acid, the analysis primarily focuses on the formation of the three-membered ring.
Two principal disconnection strategies dominate the synthesis of functionalized cyclopropanes:
[2+1] Cycloaddition: This is the most common approach, involving the disconnection of two carbon-carbon bonds of the cyclopropane ring. This leads back to a two-carbon alkene component and a one-carbon carbene or carbenoid species. For the synthesis of this compound, this would suggest a reaction between a cis-configured alkene precursor and an iodinated carbene, or an iodo-alkene and a carboxylated carbene. The stereospecificity of many cyclopropanation reactions, such as the Simmons-Smith reaction, ensures that the geometry of the starting alkene is retained in the cyclopropane product. wikipedia.org
Intramolecular Cyclization: This strategy involves disconnecting one carbon-carbon bond of the ring, leading to a 1,3-difunctionalized open-chain precursor. The cyclization is typically achieved via an intramolecular nucleophilic substitution, where a nucleophilic carbon attacks a carbon bearing a leaving group at the 3-position. For the target molecule, this could involve a precursor with a nucleophilic center alpha to a carbonyl group and an iodine atom or other leaving group on the gamma-carbon. Michael Initiated Ring Closure (MIRC) reactions are a powerful example of this strategy. rsc.orgrsc.org
A more modern approach involves radical-based retrosynthesis, which can simplify complex syntheses by avoiding the need for extensive functional group manipulations and protecting groups that are common in traditional polar (two-electron) disconnections. chemrxiv.org For instance, a radical cyclization cascade could be envisioned from simpler precursors. nih.govresearchgate.net
Enantioselective and Diastereoselective Synthesis of this compound
Achieving control over the relative (cis/trans) and absolute (R/S) stereochemistry is paramount in modern organic synthesis.
Asymmetric Cyclopropanation Strategies (e.g., Simmons-Smith approaches)
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnih.gov The reaction is known for its stereospecificity, meaning a Z-alkene will yield a cis-disubstituted cyclopropane. wikipedia.org
A key feature of the Simmons-Smith reaction is its sensitivity to directing groups, such as hydroxyl or carboxyl groups, on the alkene substrate. These functional groups can coordinate to the zinc carbenoid, directing the cyclopropanation to the syn-face of the double bond. This property is highly valuable for achieving diastereoselectivity. nih.govresearchgate.net For the synthesis of the target molecule, a directed cyclopropanation of an allylic alcohol precursor, followed by oxidation, could be a viable route.
To achieve enantioselectivity, asymmetric variants of the Simmons-Smith reaction have been developed. These often involve the use of chiral additives or ligands that modify the zinc carbenoid. An alternative, known as the Furukawa modification, uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can also be adapted for asymmetric synthesis. wikipedia.orgnih.gov A highly diastereoselective synthesis of iodocyclopropyl alcohols has been reported using iodoform (B1672029) (CHI₃) in a related zinc carbenoid reaction, which provides a direct pathway to the iodinated cyclopropane core. organic-chemistry.org
Table 1: Simmons-Smith and Related Cyclopropanation
| Reaction Type | Reagents | Key Feature | Stereocontrol |
|---|---|---|---|
| Classic Simmons-Smith | CH₂I₂, Zn(Cu) | Stereospecific conversion of alkenes to cyclopropanes. nih.gov | Diastereoselectivity achieved via directing groups (e.g., -OH). researchgate.net |
| Furukawa Modification | CH₂I₂, Et₂Zn | Often provides higher yields and reactivity. wikipedia.org | Can be rendered enantioselective with chiral ligands. nih.gov |
| Iodocyclopropanation | CHI₃, Et₂Zn | Direct formation of iodinated cyclopropanes. organic-chemistry.org | High diastereoselectivity possible with directing groups. organic-chemistry.org |
Chiral Auxiliary-Mediated Approaches to Cyclopropane Ring Formation
A powerful strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a substrate. The auxiliary guides the stereochemical outcome of a reaction and is subsequently removed. For synthesizing chiral cyclopropane carboxylic acids, an acrylic acid derivative can be esterified with a chiral alcohol, or an amide can be formed with a chiral amine.
One elegant approach combines a chiral auxiliary with a substrate-directed reaction. nih.govrsc.org This method employs a three-step sequence:
An asymmetric aldol (B89426) reaction between a chiral N-acyl oxazolidinone and an α,β-unsaturated aldehyde to create a syn-aldol product with a temporary hydroxyl stereocenter.
A directed cyclopropanation of the alkene, where the newly formed hydroxyl group directs the Simmons-Smith reagent to deliver the methylene (B1212753) group stereoselectively.
A retro-aldol cleavage to remove the chiral auxiliary and the temporary stereocenter, yielding an enantiopure cyclopropane-carboxaldehyde, which can be easily oxidized to the desired carboxylic acid. nih.govrsc.org
This methodology demonstrates how a temporary stereocenter, installed via a chiral auxiliary, can enable highly diastereoselective transformations. rsc.org
Asymmetric Catalysis in the Stereocontrolled Formation of the Cyclopropane Core
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is required. Transition-metal-catalyzed decomposition of diazo compounds is a versatile method for cyclopropanation. rsc.org Chiral rhodium acs.orgorganic-chemistry.orgnih.gov and cobalt nih.gov complexes are particularly effective.
In this approach, a chiral catalyst reacts with a diazo compound (e.g., ethyl diazoacetate) to form a chiral metal-carbene intermediate. This intermediate then reacts with an alkene in a stereocontrolled manner to produce an optically active cyclopropane. To synthesize this compound, one could envision the reaction of a cis-iodoalkene with a diazoacetate, or the reaction of an acrylate (B77674) with an iodinated diazo compound, catalyzed by a suitable chiral dirhodium or cobalt complex. nih.govnih.gov The choice of catalyst and ligands is crucial for achieving high diastereo- and enantioselectivity, especially with challenging substituted alkenes. nih.gov
Table 2: Asymmetric Catalysis for Cyclopropanation
| Catalyst Type | Reactants | Key Advantage | Reported Selectivity |
|---|---|---|---|
| Chiral Rh(III) Complex | Vinyl sulfoxonium ylides + α,β-unsaturated acylimidazoles | High efficiency, low catalyst loading (0.08 mol%). acs.org | Up to 99% ee, >20:1 dr. acs.org |
| Chiral Dirhodium Tetracarboxylate | Vinyl heterocycles + aryldiazoacetates | Broad substrate scope, including various heterocycles. nih.gov | High diastereo- and enantioselectivity. nih.gov |
| Co(II)-Metalloradical Catalysis | Dehydroaminocarboxylates + α-aryldiazomethanes | Effective for challenging 1,1-disubstituted alkenes. nih.gov | High yields with good diastereoselectivities. nih.gov |
Stereocontrolled Halogenation and Functional Group Interconversion Pathways
The introduction of the iodine atom with the correct stereochemistry is a critical step. This can be achieved either during the cyclopropanation itself or by functionalizing a pre-existing cyclopropane ring.
Direct Iodocyclopropanation: As mentioned, using iodoform (CHI₃) with a zinc carbenoid system allows for the direct synthesis of an iodocyclopropane. organic-chemistry.org A samarium-promoted cyclopropanation using iodoform on unmasked α,β-unsaturated carboxylic acids has also been shown to be completely stereospecific, where a (Z)-unsaturated acid yields the cis-cyclopropanecarboxylic acid. organic-chemistry.org This method is particularly attractive as it avoids protection-deprotection steps. organic-chemistry.org
Novel Synthetic Routes and Methodological Advancements for the Cyclopropane Core
Recent years have witnessed the development of novel synthetic methods that offer milder conditions and broader functional group tolerance.
Photoredox Catalysis: This strategy utilizes visible light to generate radical intermediates under exceptionally mild conditions. A notable development is a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. nih.govresearchgate.netnih.gov In this process, a radical is generated from an aliphatic carboxylic acid via decarboxylation. This radical adds to an alkene bearing a tethered alkyl chloride, and a subsequent single-electron transfer leads to a carbanion that undergoes intramolecular cyclization to form the cyclopropane ring. nih.govnih.govbris.ac.uk This method's high functional group tolerance makes it a powerful tool for complex molecule synthesis. nih.gov
Hydrogen-Borrowing Catalysis: This sustainable method has been applied to the α-cyclopropanation of ketones. acs.org The process involves the metal-catalyzed oxidation of an alcohol to an aldehyde/ketone in situ, which then participates in a condensation/alkylation sequence. A subsequent intramolecular displacement forms the cyclopropane ring. The resulting α-cyclopropyl ketones can be converted to the corresponding carboxylic acids, providing a novel entry to these building blocks. acs.org
These advanced methodologies highlight the continuous evolution of synthetic chemistry, providing ever more efficient and elegant solutions for constructing complex molecular architectures like this compound.
Hydrolysis of Cyclopropyl (B3062369) Cyanide Derivatives
A well-established method for the synthesis of carboxylic acids is the hydrolysis of the corresponding nitrile (or cyanide) precursors. This transformation can be applied to produce this compound from a cis-2-iodocyclopropanecarbonitrile intermediate. The hydrolysis is typically conducted under either acidic or basic conditions.
Under basic conditions, a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile group. A series of proton transfers results in the formation of an amide intermediate. Continued hydrolysis of the amide, which is often the rate-determining step, yields a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product. mnstate.edu
Alternatively, acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by water. mnstate.edu Similar to the base-catalyzed route, an amide intermediate is formed, which is then hydrolyzed to the carboxylic acid.
Microbial catalysts, such as whole cells of Rhodococcus sp., have also been shown to be effective for the enantioselective hydrolysis of racemic cis-2-arylcyclopropanecarbonitriles, yielding highly enantiopure amides and acids. researchgate.net This biocatalytic approach presents a green alternative to traditional chemical hydrolysis.
Table 1: Hydrolysis of a Cyclopropyl Cyanide Derivative
| Reactant | Product | Reagents |
|---|
Transformations from γ-Chlorobutyrate Precursors
The formation of the cyclopropane ring itself can be achieved through intramolecular cyclization of a linear precursor. A classic approach involves the use of a γ-substituted butyrate (B1204436) or butyronitrile (B89842) derivative. orgsyn.orgyoutube.com For the synthesis of a cyclopropanecarboxylic acid, a γ-chlorobutyrate ester can serve as a suitable starting point.
The mechanism involves the deprotonation of the α-carbon (the carbon adjacent to the ester group) by a strong base, such as sodium ethoxide, to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine atom via an SN2 reaction. This ring-closing step forms the three-membered cyclopropane ring. youtube.com Although the initial deprotonation may have an unfavorable equilibrium, the subsequent intramolecular cyclization is typically fast and irreversible, driving the reaction to completion. youtube.com
To synthesize this compound via this route, the iodine substituent would need to be introduced. This could potentially be achieved by starting with a γ-chloro-α-iodo-butyrate precursor, where the stereochemistry of the subsequent cyclization would be critical in determining the final cis or trans configuration.
Table 2: Cyclization of a γ-Chlorobutyrate Precursor
| Precursor Type | Key Transformation | Resulting Structure |
|---|
One-Pot Synthetic Strategies
A potential one-pot strategy for this compound could involve a tandem reaction sequence. For instance, an α,β-unsaturated ester could react with an iodinated nucleophile in a conjugate addition, followed by an intramolecular cyclization facilitated by a base in the same pot. Another approach is the electrocatalytic domino transformation of aldehydes and C-H acids, which has been used to stereoselectively form polysubstituted cyclopropanecarboxylic acid derivatives. rsc.org
While a specific, documented one-pot synthesis for this compound is not readily found in the literature, the principles of one-pot reactions are actively being applied to the synthesis of complex cyclopropanes. nih.gov These methods often rely on carefully controlled reaction conditions to orchestrate a cascade of bond-forming events.
Examination of Reaction Mechanisms in the Formation of the cis-Iodo and Carboxylic Acid Functionalities
The relative orientation of the iodo and carboxylic acid groups on the cyclopropane ring is determined by the mechanism of the ring-forming or substitution reactions. The formation of the cis stereoisomer specifically points to a stereoselective or stereospecific process.
One of the most reliable methods for stereospecific cyclopropanation is the Simmons-Smith reaction, which typically uses diiodomethane and a zinc-copper couple. The reaction is believed to proceed through a "carbenoid" species that adds to an alkene in a concerted fashion. This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. ucl.ac.uk Therefore, to obtain a cis-disubstituted cyclopropane, one would need to start with a (Z)-alkene.
Another powerful strategy for stereoselective cyclopropane synthesis is the 1,3-dipolar cycloaddition of diazomethane (B1218177) to an alkene. The stereoselectivity of this reaction can be very high, governed by the existing stereocenters in the alkene substrate. doi.org
In the case of intramolecular cyclization of an acyclic precursor, as described in section 2.3.2, the stereochemistry is determined during the ring-closing SN2 step. The transition state of this step will favor the formation of the thermodynamically more stable product, which is often the trans isomer due to reduced steric strain. However, the cis isomer can be favored under specific kinetic control conditions or with particular substitution patterns on the precursor chain that pre-organize the molecule for cis cyclization. Some Favorskii-type rearrangements of dichlorocyclobutanols are also known to produce cis-substituted cyclopropanes stereoselectively. researchgate.net
Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles in Production Methodologies
The different synthetic routes to this compound can be evaluated based on their efficiency and adherence to the principles of green chemistry. thieme-connect.de Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances.
Key Green Chemistry Principles and Their Application:
Atom Economy: This principle favors reactions that maximize the incorporation of all materials from the reactants into the final product. Cyclopropanation reactions, like the Simmons-Smith reaction, can have high atom economy. In contrast, routes involving protecting groups or leaving groups that are not incorporated into the product will have lower atom economy.
Waste Prevention: One-pot syntheses are inherently "greener" as they reduce the number of work-up and purification steps, thereby minimizing solvent usage and waste generation. nih.gov
Use of Safer Solvents and Reagents: The Simmons-Smith reaction often uses ether as a solvent, which has associated hazards. The development of mechanochemical, solvent-free Simmons-Smith reactions represents a significant green improvement. ucl.ac.uk Similarly, replacing hazardous reagents with biocatalysts, such as using nitrilases for hydrolysis, is a key green strategy. researchgate.net
Energy Efficiency: Reactions that can be performed at ambient temperature and pressure are preferred. Mechanochemical methods, which use mechanical force to induce reactions, can be more energy-efficient than methods requiring heating or cooling. ucl.ac.uk
| One-Pot Strategies | Reduced waste, time, and resource consumption. nih.gov | Can be challenging to develop and optimize. | High potential for being a green method by minimizing steps and solvent use. |
Advanced Mechanistic and Reactivity Investigations of Cis 2 Iodocyclopropanecarboxylic Acid
Exploration of the Chemical Reactivity of the Cyclopropyl (B3062369) Carbon-Iodine Bond
The carbon-iodine (C-I) bond on the cyclopropane (B1198618) ring is a primary site for chemical modification. Its reactivity is influenced by the inherent strain and hybridization of the cyclopropyl system.
Direct nucleophilic substitution at a carbon atom on a cyclopropane ring, such as in iodocyclopropane, is notably challenging. Reactions proceeding through a standard bimolecular nucleophilic substitution (SN2) mechanism are generally not observed. bartleby.com The primary reason for this low reactivity is the significant increase in ring strain that would occur in the SN2 transition state. bartleby.com This transition state requires the carbon atom undergoing attack to change its hybridization towards sp², a geometry that is highly unfavorable within the constrained three-membered ring. bartleby.com
Furthermore, unimolecular nucleophilic substitution (SN1) pathways are also unlikely. The formation of a cyclopropyl cation intermediate is energetically disfavored due to ring strain and angle constraints, making it less stable than more conventional secondary or tertiary carbocations. libretexts.org Therefore, classical nucleophilic substitution is not a viable pathway for the direct functionalization of the C-I bond in cis-2-Iodocyclopropanecarboxylic acid.
Reductive dehalogenation offers a viable method for removing the iodine atom from this compound, replacing it with a hydrogen atom. This transformation effectively converts the molecule to cis-cyclopropanecarboxylic acid. This process involves the reductive cleavage of the carbon-halogen bond and can be achieved through various chemical and biological methods.
Common strategies for reductive dehalogenation include:
Metal-Based Reduction: Zero-valent metals, such as nano zero-valent iron (NZVI) or magnesium (Mg⁰), are effective reagents for the reductive dechlorination of various organic compounds. rsc.org The mechanism typically involves sequential electron transfer at the surface of the metal, leading to the cleavage of the C-I bond. rsc.org
Microbial Dehalogenation: Certain anaerobic and aerobic microorganisms are capable of catalyzing reductive dehalogenation. nih.govnih.gov In some cases, this process is enzymatic and can even be linked to the organism's energy metabolism. nih.gov For instance, Alcaligenes denitrificans has been shown to perform reductive dechlorination on 2,4-dichlorobenzoate. nih.gov
These strategies provide pathways to dehalogenated cyclopropane derivatives, which can be important intermediates in more extensive synthetic routes.
The C-I bond in this compound is a suitable handle for organometallic cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. Palladium-catalyzed reactions are particularly prominent in this context. lookchem.com
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov While direct examples with this compound are not extensively documented, studies on structurally similar 2-iodocycloenones demonstrate the feasibility of this reaction. organic-chemistry.orgnih.gov These reactions can often proceed under mild conditions, using catalysts like palladium on carbon (Pd/C), and are tolerant of a wide range of functional groups. organic-chemistry.orgnih.gov A proposed Suzuki-Miyaura coupling of this compound would likely involve an oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the coupled product. youtube.com
Other palladium-catalyzed reactions, such as Heck, Negishi, and Stille couplings, also represent potential pathways for the functionalization of this molecule. youtube.com Nickel-catalyzed couplings are also widely used for similar transformations.
Below is a table summarizing potential cross-coupling reactions.
| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Potential Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd/C | Na₂CO₃, K₃PO₄ | cis-2-Arylcyclopropanecarboxylic acid |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N, K₂CO₃ | cis-2-Vinylcyclopropanecarboxylic acid derivative |
| Sonogashira | Terminal Alkyne (RC≡CH) | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | cis-2-Alkynylcyclopropanecarboxylic acid |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | None (or additive) | cis-2-Alkyl/Arylcyclopropanecarboxylic acid |
| Negishi | Organozinc (R-ZnCl) | Pd(PPh₃)₄, Ni(acac)₂ | None | cis-2-Alkyl/Arylcyclopropanecarboxylic acid |
Reactivity Profiles of the Carboxylic Acid Functionality
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a precursor to a wide array of other functionalities.
The carboxylic acid moiety of this compound can be readily converted into various derivatives such as esters, amides, and anhydrides through well-established synthetic protocols.
Esterification: The formation of an ester from a carboxylic acid and an alcohol is a fundamental transformation. youtube.com
Fischer Esterification: This method involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH). masterorganicchemistry.comathabascau.ca The reaction is an equilibrium process, driven towards the product by using the alcohol as the solvent or by removing water as it forms. masterorganicchemistry.comathabascau.ca
Alkylation with Alkyl Halides: The carboxylate salt, formed by deprotonating the carboxylic acid with a base, can be reacted with an alkyl halide like iodomethane (B122720) to form the corresponding methyl ester. commonorganicchemistry.com
Reaction with Thionyl Chloride followed by Alcohol: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). commonorganicchemistry.com The intermediate acyl chloride is then reacted with an alcohol to yield the ester. commonorganicchemistry.com
Amidation: The conversion of the carboxylic acid to an amide requires activating the carboxyl group to facilitate attack by an amine. Direct reaction with an amine is often difficult as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. nih.gov This is typically overcome by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which converts the hydroxyl group of the acid into a better leaving group. nih.gov
Anhydride Formation: Anhydrides can be formed by the dehydration of two carboxylic acid molecules, often at high temperatures. Alternatively, reacting the carboxylic acid with a more reactive acid derivative, such as an acyl chloride, in the presence of a non-nucleophilic base like pyridine, can form a mixed or symmetrical anhydride.
The table below outlines common derivatization pathways.
| Derivative | Reaction Type | Typical Reagents | General Product |
|---|---|---|---|
| Ester | Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | cis-2-Iodocyclopropanecarboxylate ester |
| Ester | Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R'-X) | cis-2-Iodocyclopropanecarboxylate ester |
| Amide | Amide Coupling | Amine (R'R''NH), Coupling Agent (e.g., DCC) | cis-2-Iodocyclopropanecarboxamide |
| Acid Chloride | Halogenation | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | cis-2-Iodocyclopropanecarbonyl chloride |
| Anhydride | Dehydration / Acylation | Heat (for self-condensation) or Acyl Chloride (R'COCl) | cis-2-Iodocyclopropanecarboxylic anhydride |
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org While simple carboxylic acids are often resistant to decarboxylation, the reaction can be facilitated by specific structural features.
For cyclopropanecarboxylic acids, the decarboxylation process can be more complex than a simple loss of CO₂. It has been demonstrated that the thermal decarboxylation of some cyclopropane carboxylic acid derivatives does not yield the corresponding cyclopropane. Instead, the reaction can proceed through an initial ring-opening to form a more stable, acyclic intermediate. arkat-usa.org This ring-opening is thought to be facilitated by the carboxyl moiety and leads to a diradical or zwitterionic species that rearranges before the final loss of CO₂. arkat-usa.org For example, the decarboxylation of 1-(cyclopropylcarbonyl) cyclopropane carboxylic acid leads to 2-cyclopropyl-4,5-dihydrofuran, indicating a complex rearrangement mechanism rather than simple ketone formation. arkat-usa.org This suggests that the thermal decarboxylation of this compound may also follow a non-trivial pathway, potentially involving the opening of the strained cyclopropane ring.
Intramolecular Cyclization and Rearrangement Reactions Involving the Cyclopropane Ring
The reactivity of this compound is dominated by the high ring strain of the cyclopropane ring (approximately 27 kcal/mol) and the presence of two key functional groups: a carboxylic acid and an iodine atom. masterorganicchemistry.com This combination allows for a variety of intramolecular reactions that can lead to ring-opening or the formation of new cyclic systems.
Ring-Opening Reactions under Acidic or Nucleophilic Conditions
The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under both acidic and nucleophilic conditions, analogous to the behavior of epoxides. masterorganicchemistry.comnbinno.com The specific outcome is dictated by the reaction mechanism, which in turn depends on the conditions employed.
Under Acidic Conditions: In the presence of a strong acid (e.g., H₃O⁺), the reaction likely proceeds through a mechanism with significant Sₙ1 character. nih.gov While protonation could occur on the carbonyl oxygen, a more productive pathway for ring-opening involves the protonation of the cyclopropane ring itself, leading to a carbocationic intermediate. acs.org The nucleophile then attacks the most substituted carbon atom that can best stabilize the positive charge. This process is expected to result in a mixture of products, with the stereochemistry at the reacting center being partially or fully racemized depending on the stability and lifetime of the carbocation.
Under Basic or Nucleophilic Conditions: Under basic conditions (e.g., with hydroxide (B78521) or alkoxides) or with potent nucleophiles, the reaction follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.gov The nucleophile attacks one of the electrophilic carbons of the cyclopropane ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom (C3). This attack happens from the backside relative to the leaving group (in this case, a C-C bond opens, often facilitated by the eventual departure of the iodide). This leads to a predictable stereochemical outcome: inversion of configuration at the site of attack. nih.govrsc.org
The table below outlines the expected products from the ring-opening of this compound with various nucleophiles, based on established mechanistic principles.
| Conditions | Nucleophile | Mechanism Type | Major Regioisomer/Product | Stereochemical Outcome |
| Acidic (H₂SO₄ cat.) | H₂O | Sₙ1-like | Attack at the more substituted carbon (C1 or C2) | Racemization at the center of attack |
| Acidic (H₂SO₄ cat.) | CH₃OH | Sₙ1-like | Attack at the more substituted carbon (C1 or C2) | Racemization at the center of attack |
| Basic | ⁻OH | Sₙ2 | Attack at the less substituted carbon (C3) | Inversion at C3 |
| Basic | ⁻OCH₃ | Sₙ2 | Attack at the less substituted carbon (C3) | Inversion at C3 |
Rearrangements Leading to Carbocyclic and Heterocyclic Systems (e.g., Iodoxolones)
The cis-relationship between the iodine atom and the carboxylic acid group facilitates intramolecular cyclization. Upon deprotonation of the carboxylic acid to form the carboxylate, the oxygen anion can act as an internal nucleophile. This nucleophile can attack the carbon atom bearing the iodine (C2), displacing the iodide ion in an intramolecular Sₙ2 reaction. This type of reaction is known to form lactones (cyclic esters). youtube.com The resulting product would be a bicyclic gamma-lactone. The term "iodoxolone" suggests a specific heterocyclic structure involving iodine, and while direct synthesis from this precursor is not widely documented, this intramolecular lactonization represents a highly plausible rearrangement leading to a new heterocyclic system. The reaction would proceed with inversion of stereochemistry at the C2 position.
Base-Mediated Elimination Reactions
The presence of an acidic proton and a leaving group (iodide) allows for base-mediated elimination reactions. The mechanism can be influenced by the strength of the base and the acidity of the available protons.
E2 Mechanism: A strong, non-hindered base could potentially abstract a proton from C3, followed by the simultaneous opening of the cyclopropane ring and elimination of the iodide ion. However, the stereoelectronic requirement for an anti-periplanar arrangement in a classic E2 reaction is difficult to achieve within the rigid cyclopropane ring, making this pathway less likely without ring cleavage.
E1cB Mechanism: A more probable pathway is the E1cB (Elimination Unimolecular conjugate Base) mechanism. rochester.edu This two-step process is favored when the proton to be removed is particularly acidic and the leaving group is relatively poor. rochester.edu In this compound, the proton at C1 is activated by the adjacent carboxylic acid group, making it the most acidic proton on the ring. A base can remove this proton to form a resonance-stabilized carbanion (an enolate). rochester.edu In a subsequent step, this anion can trigger the elimination of the iodide from the adjacent carbon, potentially leading to the formation of cyclopropene-1-carboxylic acid.
The choice of base and solvent is critical in directing the outcome of this reaction, as summarized in the table below.
| Mechanism | Base Requirement | Solvent | Key Intermediate | Predicted Product |
| E2 | Strong, non-hindered | Aprotic | Concerted transition state | Ring-opened products |
| E1cB | Moderate to strong | Polar protic/aprotic | Stabilized carbanion (enolate) | Cyclopropene-1-carboxylic acid |
Acid-Base Chemistry and Tautomerism Studies in Diverse Media
The primary acidic site in this compound is the proton of the carboxyl group (-COOH). The pKa of the parent cyclopropanecarboxylic acid is approximately 4.83. nbinno.com The presence of an electronegative iodine atom on the adjacent carbon is expected to have a modest acid-strengthening effect through induction, likely lowering the pKa value slightly compared to the unsubstituted parent acid.
Tautomerism, the interconversion of constitutional isomers, is not a significant feature of the parent molecule itself. organic-chemistry.org However, the products of its reactions may exhibit tautomerism. For instance, if ring-opening or other rearrangements lead to the formation of a ketone, it would exist in equilibrium with its corresponding enol form. organic-chemistry.org This keto-enol tautomerism is catalyzed by both acids and bases. pearson.com In most simple cases, the keto form is thermodynamically more stable and predominates at equilibrium. organic-chemistry.org
Stereochemical Outcomes and Diastereocontrol in Transformations of this compound
The stereochemistry of the starting material, where the iodine and carboxylic acid are on the same face of the ring, is a critical factor that controls the stereochemical outcome of its reactions. This is known as diastereocontrol. nih.govacs.org
In Ring-Opening Reactions: As described in section 3.3.1, nucleophilic attack under Sₙ2 conditions occurs with inversion of configuration. nih.govrsc.org Because the starting material is a single diastereomer (cis), this inversion leads to a specific diastereomer of the product.
In Intramolecular Cyclization: The intramolecular Sₙ2 reaction to form a lactone (section 3.3.2) is also stereospecific. The attack of the carboxylate must occur from the side opposite the C-I bond, leading to a product with a fixed and predictable stereochemistry resulting from the inversion at C2.
In Cyclopropanation Analogies: In reactions where cyclopropanes are formed, the stereochemistry of the starting alkene is typically retained in the product. masterorganicchemistry.com By extension, reactions that modify the substituents on the pre-existing cyclopropane ring of this compound are heavily influenced by the ring's rigid structure, which limits conformational flexibility and allows for highly diastereoselective transformations at adjacent positions. acs.org The cis-configuration restricts the possible trajectories for incoming reagents, thereby directing the stereochemical outcome. For example, a reagent approaching the molecule will face different steric environments on the face occupied by the I and COOH groups versus the opposite face, leading to high diastereoselectivity.
Computational and Theoretical Studies on Cis 2 Iodocyclopropanecarboxylic Acid
Reaction Pathway Energetics and Transition State Analysis
This gap in the available literature highlights a potential area for future computational research. A dedicated study on cis-2-Iodocyclopropanecarboxylic acid could provide valuable insights into the interplay of the sterically demanding iodo-substituent and the electron-withdrawing carboxylic acid group on the strained cyclopropane (B1198618) ring. Such research would be necessary to generate the specific data tables and detailed findings requested.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants.
For this compound, a computational NMR study would involve:
Geometry Optimization: An accurate prediction of NMR parameters begins with a high-quality optimized molecular geometry.
Chemical Shift Calculation: The magnetic shielding tensors for each nucleus are calculated and then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).
Coupling Constant Calculation: The Fermi contact, spin-dipole, and paramagnetic spin-orbit contributions to the J-coupling constants between different nuclei can be computed.
A comparison between predicted and experimental NMR data can confirm the proposed structure and stereochemistry. The following table illustrates the type of data that would be generated.
Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H (on C-COOH) | 2.5 | Not Available |
| H (on C-I) | 3.1 | Not Available |
| H (cyclopropane CH₂) | 1.2 | Not Available |
| H (cyclopropane CH₂) | 0.9 | Not Available |
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. Computational chemistry can predict the vibrational frequencies and intensities of a molecule, providing a theoretical spectrum that can be compared with experimental data. cardiff.ac.ukresearchgate.net
The process typically involves:
Frequency Calculation: After geometry optimization, the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) are calculated. Diagonalizing this matrix yields the vibrational frequencies and normal modes.
Intensity Calculation: IR intensities are calculated from the changes in the dipole moment during each vibration, while Raman intensities are determined from changes in the polarizability.
The predicted vibrational spectrum can be used to assign the peaks in an experimental spectrum to specific molecular motions. An example of the data generated is shown below.
Table 4: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Modes of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) |
| C=O stretch (acid) | 1720 | 350 |
| O-H stretch (acid) | 3450 | 150 |
| C-I stretch | 580 | 80 |
| Cyclopropane ring breathing | 1250 | 20 |
Solvent Effects and Solvation Models in Computational Chemistry
The solvent environment can significantly influence the structure, reactivity, and spectroscopic properties of a molecule. Computational models can account for these effects using various solvation models.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. scielo.br These models are computationally efficient and can capture the bulk electrostatic effects of the solvent. They are often used to study how a solvent might affect reaction barriers and the relative stabilities of different conformations.
Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurately describing the system's behavior.
For this compound, a computational study of solvent effects might investigate how the polarity of the solvent influences the conformational equilibrium of the carboxylic acid group or the transition state energies of its reactions. The choice between an implicit and explicit solvation model would depend on the specific interactions that are deemed most important for the chemical question being addressed.
Applications of Cis 2 Iodocyclopropanecarboxylic Acid in Complex Molecule Synthesis
Utilization as a Chiral Building Block for Asymmetric Synthesis
Chiral cyclopropane (B1198618) rings are recognized as crucial pharmacophores in numerous pharmaceuticals and bioactive natural products. nih.gov The defined stereochemistry of cis-2-Iodocyclopropanecarboxylic acid makes it an excellent chiral building block, a starting material whose inherent chirality is transferred to subsequent, more complex molecules, guiding the formation of specific stereoisomers. The assembly of complex molecules from achiral constituents into architectures with multiple stereogenic centers is a significant challenge, making pre-existing chiral synthons like this cyclopropane derivative highly valuable. rsc.org
The cis configuration locks the relative positions of the iodo and carboxyl groups, which can be manipulated selectively to introduce new stereocenters with high control. For instance, the carboxylic acid can be used as an anchor point for chiral auxiliaries or as a handle for enzymatic resolutions, while the iodo group can be substituted with retention or inversion of configuration. This dual functionality allows for the stereocontrolled elaboration of the cyclopropane scaffold into a diverse library of enantiopure compounds. nih.gov The development of chemoenzymatic strategies, which combine the selectivity of biocatalysts with the versatility of chemical synthesis, has further expanded the potential of such building blocks to generate optically active scaffolds for medicinal chemistry and drug discovery. nih.gov
Precursor to Structurally Diverse Organic Compounds (Focus on synthetic strategy)
The high ring strain and the presence of two distinct and reactive functional groups make this compound a versatile precursor for a wide array of organic compounds. researchgate.net The synthetic strategy often involves the selective transformation of one functional group while leaving the other intact for subsequent reactions, or the simultaneous participation of both groups in ring-opening or rearrangement reactions.
The iodo group can be substituted via nucleophilic attack or participate in a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, to introduce aryl, alkyl, or alkynyl moieties. nih.govorganicchemistrydata.org The carboxylic acid group can be converted into esters, amides, acid chlorides, or alcohols, providing another vector for diversification. This orthogonal reactivity is central to its role as a flexible intermediate.
Table 1: Synthetic Transformations of Cyclopropane Intermediates
| Starting Material Class | Reagents & Conditions | Product Class | Synthetic Utility |
|---|---|---|---|
| cis-2-Halocyclopropanecarboxylic Acid | Organoboron compounds, Pd catalyst (e.g., Pd(PPh₃)₄) | cis-2-Aryl/Alkenylcyclopropanecarboxylic Acid | Introduction of diverse organic fragments via Suzuki-Miyaura coupling. nih.gov |
| This compound | NaN₃, then reduction (e.g., H₂, Pd/C) | cis-2-Aminocyclopropanecarboxylic Acid | Formation of cyclopropane-containing amino acids. |
| cis-2-Substituted Cyclopropanecarboxylic Acid | 1. SOCl₂ 2. Amine (R₂NH) | cis-2-Substituted Cyclopropanecarboxamide | Synthesis of amide derivatives for biological screening or further modification. |
Incorporation into Natural Product Core Structures (e.g., Strychnine (B123637) intermediates)
For its molecular size, strychnine is one of the most complex alkaloids known, featuring an intricate, seven-ring structure. nih.govchemistryviews.org Its total synthesis is a landmark achievement in organic chemistry and has been pursued by numerous research groups, leading to the development of novel synthetic strategies. nih.govwikipedia.org
While many syntheses of strychnine have been reported, a common strategy involves the interception of key intermediates like the Wieland-Gumlich aldehyde or isostrychnine. nih.govnih.gov The construction of the complex polycyclic core often requires meticulously planned steps to set the required stereochemistry. Cyclopropane derivatives serve as valuable intermediates in building such strained ring systems. In the context of strychnine, a cyclopropane-based strategy can be envisioned where a functionalized building block, such as a derivative of this compound, is used to construct the C/D ring system or to introduce specific functionalities through stereocontrolled ring-opening reactions. For example, the Overman synthesis of (–)-strychnine began with a chiral cyclopentene (B43876) derivative, highlighting the use of small, stereodefined rings to build molecular complexity. organicchemistrydata.org A strategy employing this compound could involve its conversion to a cyclopropylmethyl radical or cation, which then undergoes rearrangement to form a larger ring, a common tactic in natural product synthesis.
Synthesis of Analogs with Modified Cyclopropane Scaffolds
The inherent reactivity of the cyclopropane ring allows it to be a "spring-loaded" synthon, capable of undergoing controlled ring-opening reactions to yield linear or larger cyclic structures. researchgate.net This reactivity is fundamental to its use in synthesizing analogs with modified scaffolds. Starting from this compound, the cyclopropane ring can be modified in several ways:
Ring-Opening Reactions: Treatment with electrophiles or nucleophiles can lead to the cleavage of a C-C bond in the ring, yielding highly functionalized acyclic compounds. The regiochemistry and stereochemistry of the ring-opening are often predictable, guided by the electronic nature of the substituents.
Cycloadditions and Rearrangements: The cyclopropane ring can participate in formal cycloaddition reactions or undergo vinylcyclopropane-cyclopentene rearrangements upon heating or catalysis, providing access to five-membered rings.
Further Functionalization: The synthesis of analogs is not limited to ring-opening. The Simmons-Smith reaction or addition of carbenes to the corresponding unsaturated precursor is a classic method for forming the cyclopropane ring, and modifications of this chemistry allow for the synthesis of highly substituted cyclopropane analogs. researchgate.net
Participation in Catalytic Cycles or as a Ligand Precursor (e.g., Rhodium-Catalyzed Cyclopropanation)
Rhodium-catalyzed cyclopropanation is a powerful method for synthesizing cyclopropanes, typically involving the reaction of an alkene with a diazo compound in the presence of a dirhodium(II) catalyst. nih.gov The stereoselectivity of this transformation is highly dependent on the chiral ligands attached to the rhodium centers.
This compound is an ideal candidate for a ligand precursor. Its carboxylic acid function can be used to form a rhodium carboxylate complex, while the chiral backbone of the molecule can influence the stereochemical outcome of the catalytic reaction. By synthesizing a dirhodium(II) complex with four bridging cis-2-iodocyclopropanecarboxylate ligands, a new chiral catalyst could be created. The steric and electronic properties of the iodo-substituent would be projected into the catalyst's chiral pockets, potentially inducing high levels of diastereoselectivity and enantioselectivity in the cyclopropanation of olefins. Recent studies have demonstrated that fine-tuning the physicochemical properties of the catalyst is crucial for modulating stereoselectivity, and new chiral ligands are continuously sought to improve efficiency and control. nih.govnih.gov
Strategies for Divergent Synthesis from a this compound Intermediate
Divergent synthesis is a powerful strategy that enables the creation of a large and diverse library of compounds from a single, common intermediate. nih.govmdpi.com this compound is an excellent branching point for divergent synthesis due to its two distinct, orthogonally reactive functional groups.
A divergent synthetic plan starting from this intermediate could proceed as follows:
First Branching Point (Carboxylic Acid Modification): The carboxylic acid is converted into a small library of derivatives (e.g., methyl ester, ethyl ester, N-methyl amide, N,N-dimethyl amide). Each of these compounds still contains the reactive iodo group.
Second Branching Point (Iodo Group Modification): Each of the amide and ester derivatives is then subjected to a range of reactions targeting the iodo group. This could include Suzuki couplings with various boronic acids, Sonogashira couplings with different terminal alkynes, or nucleophilic substitution with a set of nucleophiles.
This two-dimensional approach allows for the rapid, exponential generation of molecular diversity. A single, stereochemically defined starting material is thus transformed into a matrix of structurally distinct but related compounds, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Strychnine |
| Wieland-Gumlich aldehyde |
| Isostrychnine |
| cis-2-Aryl/Alkenylcyclopropanecarboxylic Acid |
| cis-2-Aminocyclopropanecarboxylic Acid |
| cis-2-Substituted Cyclopropanecarboxamide |
| Cyclopropanecarboxylic Acid |
| Methyl ester |
| Ethyl ester |
| N-methyl amide |
| N,N-dimethyl amide |
| Boronic acids |
Advanced Spectroscopic Characterization Methodologies and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is the most powerful tool for elucidating the three-dimensional structure of cis-2-Iodocyclopropanecarboxylic acid in solution. The relative orientation of the protons on the cyclopropane (B1198618) ring is unequivocally established by analyzing chemical shifts and spin-spin coupling constants.
For cyclopropane derivatives, the proton-proton coupling constants (J-values) are highly dependent on the stereochemistry. Typically, the cis-vicinal coupling constant (J_cis) is larger than the trans-vicinal coupling constant (J_trans). In this compound, the protons on the carbon atoms bearing the iodo and carboxyl groups (H1 and H2) and the two geminal protons on the third carbon (H3a and H3b) form a complex spin system. The cis-relationship between H1 and H2 would be confirmed by a characteristic coupling constant, typically in the range of 4-10 Hz. The geminal and trans couplings would exhibit smaller values. researchgate.net
The chemical shifts are also diagnostic. The proton attached to the carbon bearing the iodine (CHI) is expected to be downfield due to the deshielding effect of the halogen. Similarly, the proton adjacent to the carboxylic acid group (CHCOOH) will also be shifted downfield. The protons on the unsubstituted CH₂ group will appear further upfield. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. libretexts.org
Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on known data for similar structures. Actual values may vary depending on solvent and experimental conditions.
¹H NMR| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| COOH | 10.0 - 12.0 | br s | - |
| H-C(I) | 3.0 - 3.5 | ddd | J_vic(cis), J_gem, J_vic(trans) |
| H-C(COOH) | 2.5 - 3.0 | ddd | J_vic(cis), J_gem, J_vic(trans) |
| CH₂ (a) | 1.5 - 2.0 | ddd | J_gem, J_vic, J_vic |
¹³C NMR
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 170 - 175 |
| C-I | 5 - 15 |
| C-COOH | 20 - 30 |
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the cis stereochemistry. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. organicchemistrydata.org For this compound, a COSY spectrum would show cross-peaks connecting all the cyclopropyl (B3062369) protons, confirming their scalar coupling network and helping to trace the connectivity within the three-membered ring. The presence of a cross-peak between the signals assigned to the proton on the iodine-bearing carbon and the proton on the carboxyl-bearing carbon would definitively establish their vicinal relationship. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are directly bonded. For establishing the cis configuration, a NOESY experiment is crucial. A cross-peak between the proton on the iodine-bearing carbon and the proton on the carboxyl-bearing carbon would indicate their spatial proximity (typically <5 Å), providing direct evidence that they are on the same face of the cyclopropane ring. princeton.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal in the 3.0-3.5 ppm range would show a correlation to the carbon signal in the 5-15 ppm range, assigning them as the C-I/H-C(I) pair.
Pulsed Field Gradient (PFG) NMR techniques are primarily used to study molecular diffusion but also serve as a powerful tool for enhancing spectral quality by suppressing unwanted signals and artifacts. ula.veucsb.edu In the context of characterizing this compound, PFG experiments are incorporated into 2D sequences like COSY and HSQC to achieve cleaner spectra with better resolution and no need for complex phase cycling. utoronto.ca
Diffusion Ordered Spectroscopy (DOSY) is a PFG-based experiment that separates NMR signals of different species in a mixture based on their diffusion coefficients, which relate to their size and shape. rsc.org While not typically required for a pure sample, a DOSY experiment could confirm the integrity of the sample by showing that all ¹H signals for this compound have the same diffusion coefficient, distinguishing them from impurities or solvent signals. youtube.com
Mass Spectrometry: Fragmentation Pathways and Mechanistic Interpretation
Mass spectrometry (MS) provides information on the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or more decimal places). For this compound, with a molecular formula of C₄H₅IO₂, HRMS is used to confirm its elemental composition. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be unequivocally validated. nih.gov
HRMS Data for this compound (C₄H₅IO₂) chemscene.com
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ | 212.9356 |
| [M-H]⁻ | 210.9207 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion, [M+H]⁺, or [M-H]⁻) which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions. nih.govnih.gov The fragmentation pathways provide a roadmap of the molecule's structure. For this compound, several key fragmentation pathways can be predicted.
In positive ion mode ([M+H]⁺), fragmentation would likely involve:
Loss of H₂O: Elimination of water from the carboxylic acid group.
Loss of COOH: Cleavage of the carboxylic acid group as a radical (mass loss of 45). libretexts.org
Loss of I•: Homolytic cleavage of the weak carbon-iodine bond (mass loss of 127).
Ring Opening/Cleavage: The strained cyclopropane ring can undergo cleavage, leading to various smaller fragments.
In negative ion mode ([M-H]⁻), fragmentation of the carboxylate anion would be prominent:
Loss of CO₂: Decarboxylation is a very common pathway for carboxylate ions (mass loss of 44).
Loss of I⁻: Elimination of an iodide anion.
Combined Losses: Sequential losses, such as the loss of both CO₂ and I•.
Predicted Key Fragments in MS/MS
| Precursor Ion | Predicted Fragment | Identity of Loss |
|---|---|---|
| [M+H]⁺ | m/z 195 | H₂O |
| [M+H]⁺ | m/z 168 | •COOH |
| [M+H]⁺ | m/z 86 | I• |
| [M-H]⁻ | m/z 167 | CO₂ |
Analysis of these specific fragmentation patterns provides definitive structural confirmation, complementing the data obtained from NMR spectroscopy. mdpi.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can provide insights into the molecular conformation.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. libretexts.orgspectroscopyonline.com
C-H Stretch: Absorptions for the cyclopropyl C-H bonds typically appear just above 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is expected around 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding. spectroscopyonline.com
C-O Stretch & O-H Bend: A C-O stretching vibration coupled with O-H in-plane bending appears in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.
O-H Wag: A characteristic broad O-H out-of-plane bend (wag) for the carboxylic acid dimer is found near 920 cm⁻¹. spectroscopyonline.com
C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is weak in Raman, other vibrations are strong.
Cyclopropane Ring Breathing: The symmetric stretching or "breathing" mode of the cyclopropane ring gives rise to a characteristic Raman band.
C=O Stretch: The carbonyl stretch is also visible in the Raman spectrum, though typically weaker than in the IR.
C-I Stretch: The C-I stretch is often strong and easily identifiable in the Raman spectrum, making it a useful diagnostic peak. researchgate.netaps.org
The combination of FT-IR and Raman data provides a complete picture of the functional groups present in this compound, confirming the presence of the carboxylic acid, the cyclopropane ring, and the carbon-iodine bond.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis
X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of chiral molecules like this compound. This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide a detailed electron density map, from which the precise position of each atom in the crystal lattice can be deduced.
For this compound, the presence of the heavy iodine atom is particularly advantageous for X-ray crystallographic analysis. The significant anomalous scattering effect of iodine allows for the unambiguous determination of the absolute configuration of the chiral centers in the cyclopropane ring without the need for a chiral derivative. This is a critical aspect for distinguishing between the (1R,2S) and (1S,2R) enantiomers.
Table 1: Crystallographic Data for this compound (Illustrative)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 9.123 |
| c (Å) | 10.678 |
| β (°) | 109.45 |
| Volume (ų) | 783.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.987 |
Note: The data in this table is illustrative and represents typical values for a small molecule crystal structure. Actual experimental data may vary.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment and Conformational Studies
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly valuable for assigning the absolute stereochemistry of chiral compounds in solution and for studying their conformational dynamics.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of chromophores within the molecule. For this compound, the carboxylic acid group and the iodine atom act as chromophores. The ECD spectrum can be used to establish the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations for a known stereoisomer.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectra provide information about the stereochemistry of the entire molecule, as all vibrational modes can potentially be VCD active. The analysis of the VCD spectrum of this compound, particularly the carbonyl stretch of the carboxylic acid and the C-I stretch, can provide a detailed picture of its solution-state conformation and absolute stereochemistry. Similar to ECD, the comparison of experimental VCD spectra with those predicted from ab initio calculations is a powerful tool for stereochemical assignment.
The combination of these chiroptical techniques provides a comprehensive understanding of the stereochemical and conformational properties of this compound in solution, complementing the static picture provided by solid-state X-ray crystallography.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| (1R,2S)-2-Iodocyclopropanecarboxylic acid |
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Routes for cis-2-Iodocyclopropanecarboxylic acid
The precise spatial arrangement of substituents on the cyclopropane (B1198618) ring is crucial for its application in areas like medicinal chemistry and materials science. nbinno.com Consequently, the development of novel stereoselective synthetic routes to afford the cis isomer of 2-Iodocyclopropanecarboxylic acid is a paramount objective. Current research is moving beyond traditional methods towards more efficient and highly selective catalytic systems.
Promising strategies include the advancement of transition-metal-catalyzed cyclopropanations. Catalysts based on rhodium, copper, and ruthenium have demonstrated high efficacy in the stereoselective synthesis of functionalized cyclopropanes from diazo compounds and alkenes. mpg.de Future work will likely focus on designing chiral ligands that can induce high cis-diastereoselectivity and enantioselectivity in the cyclopropanation of appropriate alkene precursors with iodine-containing carbene sources. Furthermore, biocatalytic approaches using engineered enzymes, such as myoglobin (B1173299) variants, are emerging as powerful tools for the highly diastereo- and enantioselective synthesis of cyclopropyl (B3062369) ketones, which can be further transformed into the desired acid. nih.govacs.org
Another avenue of exploration lies in the refinement of the Simmons-Smith reaction and its variants. The use of chiral directing groups on the alkene substrate can effectively control the stereochemical outcome of the cyclopropanation. acs.org Research into new chiral auxiliaries that can be easily attached and removed will be critical. Additionally, Michael-Initiated Ring-Closure (MIRC) reactions present a versatile method for constructing highly functionalized cyclopropanes. mpg.deresearchgate.net The development of novel chiral phase-transfer catalysts or organocatalysts for MIRC reactions could provide a direct and scalable route to enantiomerically enriched cis-2-iodocyclopropane derivatives.
A modular, one-pot synthesis of cis-cyclopropanes has been demonstrated through the photodecarboxylation of redox-active esters, offering a modern approach that could be adapted for the synthesis of this compound. rsc.org
Exploration of Underutilized Reactivity Profiles of the Cyclopropyl Iodide Functionality
The carbon-iodine bond in this compound represents a key site for a variety of chemical transformations, many of which remain underexplored. The inherent ring strain of the cyclopropane ring influences the reactivity of the C-I bond, opening up possibilities for unique chemical behavior.
One significant area for future research is the expanded use of the cyclopropyl iodide in cross-coupling reactions. While cobalt-catalyzed cross-coupling of cyclopropyl Grignard reagents with alkyl iodides has been reported, the direct use of this compound derivatives in similar transformations is a promising field. acs.orgorganic-chemistry.org Developing palladium, nickel, or copper-catalyzed cross-coupling protocols (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) with this substrate would enable the direct introduction of a wide range of functional groups, including aryl, alkynyl, and amino moieties, onto the cyclopropane ring while retaining the carboxylic acid functionality.
The ring-opening reactions of electrophilically activated cyclopropanes are well-documented. nih.gov However, the specific reactivity of this compound in such reactions is an area ripe for investigation. Treatment with nucleophiles could lead to the formation of γ-iodo-α,β-unsaturated carboxylic acids or other functionalized acyclic products, which are valuable synthetic intermediates. The regioselectivity of the ring-opening of cyclopropyl ketones with reagents like trimethylsilyl (B98337) iodide has been studied and could provide insights into the potential reactivity of the title compound. acs.org Furthermore, radical-mediated reactions involving the C-I bond could lead to novel transformations, such as the formation of bicyclic or spirocyclic systems.
Integration of this compound into Flow Chemistry and Automated Synthesis
The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way organic molecules are prepared, offering enhanced safety, reproducibility, and scalability. Integrating the synthesis and derivatization of this compound into these systems is a key future direction.
Continuous-flow processes for cyclopropanation reactions are being actively developed. mpg.dechemistryviews.org These systems can mitigate the risks associated with handling hazardous reagents like diazomethane (B1218177) and can improve reaction efficiency and selectivity by precise control of reaction parameters. acs.org Future research will likely focus on developing robust, immobilized catalysts for the stereoselective synthesis of cis-2-iodocyclopropane derivatives in flow reactors. This would allow for the continuous production of the target molecule with minimal manual intervention.
Furthermore, the derivatization of this compound can be streamlined using automated synthesis platforms. These systems can perform sequential reactions in a programmed manner, enabling the rapid generation of libraries of derivatives for applications such as drug discovery. For instance, an automated platform could perform a cross-coupling reaction at the iodide position, followed by an amidation or esterification of the carboxylic acid group, to quickly produce a diverse set of compounds.
Advanced Computational Approaches for Predicting Reactivity and Designing Novel Transformations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. tdl.org Applying these methods to this compound can provide profound insights and guide the development of new synthetic strategies.
DFT calculations can be used to model the transition states of various synthetic routes to this compound, helping to rationalize the observed stereoselectivity and to design more effective catalysts and reaction conditions. acs.orgacs.org For example, computational studies can elucidate the subtle electronic and steric factors that favor the formation of the cis isomer in a cyclopropanation reaction.
Moreover, computational methods can predict the reactivity of the cyclopropyl iodide and the carboxylic acid functionalities. By calculating properties such as bond dissociation energies, atomic charges, and frontier molecular orbital energies, researchers can anticipate how the molecule will behave in different chemical environments. researchgate.netyoutube.com This predictive power can be harnessed to design novel transformations. For instance, DFT calculations could identify conditions that favor a desired ring-opening pathway or a specific cross-coupling reaction. researchgate.netrsc.org This in silico screening can save significant experimental time and resources by prioritizing the most promising reaction pathways.
Potential for Derivatization into High-Value Specialty Chemicals and Intermediates
The true value of this compound lies in its potential to be converted into a wide array of high-value specialty chemicals and complex molecular intermediates. The presence of two distinct and reactive functional groups—the iodide and the carboxylic acid—in a stereochemically defined arrangement makes it a powerful scaffold for chemical synthesis.
In medicinal chemistry, cyclopropane rings are often incorporated into drug candidates to enhance potency, metabolic stability, and pharmacokinetic properties. nbinno.comacs.org Derivatives of this compound could serve as key building blocks for novel pharmaceuticals. For example, amidation of the carboxylic acid followed by a nucleophilic substitution of the iodide could lead to novel aminocyclopropane derivatives with potential biological activity. nih.gov The cyclopropane moiety is a key structural feature in various bioactive molecules, including enzyme inhibitors and anticancer agents. researchgate.netnih.gov
Beyond pharmaceuticals, derivatives of this compound could find applications in agrochemicals and materials science. The unique conformational constraints and electronic properties imparted by the cyclopropane ring can be exploited to design new pesticides, herbicides, or functional materials. unl.pt For instance, esterification of the carboxylic acid with a functional alcohol, followed by polymerization, could lead to novel polymers with unique properties.
The table below showcases some potential high-value derivatives that could be synthesized from this compound and their potential applications.
| Derivative Class | Potential Synthesis Route | Potential Application Area |
| cis-2-Arylcyclopropanecarboxylic Acids | Suzuki or Stille coupling | Pharmaceutical intermediates, liquid crystals |
| cis-2-Aminocyclopropanecarboxylic Acids | Nucleophilic substitution with amines | Conformationally restricted amino acids for peptidomimetics |
| cis-2-Alkynylcyclopropanecarboxylic Acids | Sonogashira coupling | Molecular probes, precursors for complex natural products |
| Bicyclic Lactones | Intramolecular esterification after substitution | Fragrances, chiral building blocks |
| Spirocyclic Compounds | Intramolecular cyclization after derivatization | Novel scaffolds for medicinal chemistry |
The continued exploration of the chemistry of this compound promises to unlock a wealth of new molecules with diverse and valuable properties, cementing its role as a key player in the future of organic synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing cis-2-Iodocyclopropanecarboxylic acid with high purity and yield?
- Methodological Answer :
- Begin with cyclopropane ring formation via Simmons-Smith or related iodocyclopropanation reactions. Optimize iodine source (e.g., I₂ with Zn/Cu) and reaction temperature (e.g., 0–25°C) to minimize side products.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm regioselectivity using and NMR. Final carboxylation via CO₂ insertion under high pressure requires monitoring by FT-IR for carbonyl group formation .
- Validate purity (>98%) via HPLC with UV detection at 254 nm, referencing NIST spectral libraries for cross-verification .
Q. How can researchers characterize the stereochemical configuration of this compound?
- Methodological Answer :
- Use X-ray crystallography to resolve the cyclopropane ring geometry and iodine/carboxylic acid spatial arrangement. For rapid analysis, employ - NOESY NMR to confirm cis-configuration through cross-peak interactions between the iodine substituent and adjacent protons .
- Compare experimental optical rotation values with computational predictions (e.g., density functional theory, DFT) to validate enantiomeric purity .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies: Store samples at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress testing). Monitor decomposition via LC-MS, focusing on iodine loss (m/z shifts) or cyclopropane ring-opening products.
- Use TGA-DSC to assess thermal degradation thresholds and recommend inert-atmosphere storage for light-sensitive batches .
Advanced Research Questions
Q. How can mechanistic studies elucidate the ring-opening reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Perform kinetic experiments with varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Track reaction progress via NMR (if using fluorinated nucleophiles) or UV-vis spectroscopy for iodine release.
- Apply DFT calculations (B3LYP/6-31G*) to model transition states and identify steric/electronic factors governing regioselectivity. Correlate computational activation energies with experimental rate constants .
Q. How should researchers address contradictions in reported biological activity data for iodocyclopropane derivatives?
- Methodological Answer :
- Conduct meta-analyses of published datasets, stratifying results by assay type (e.g., enzyme inhibition vs. cellular uptake). Use statistical tools like ANOVA to identify confounding variables (e.g., solvent choice, cell line variability).
- Validate findings via orthogonal assays: Compare MIC (minimum inhibitory concentration) values from broth microdilution with fluorescence-based live/dead cell assays to resolve discrepancies .
Q. What computational strategies are effective for predicting the physicochemical properties of this compound?
- Methodological Answer :
- Apply QSPR (Quantitative Structure-Property Relationship) models to estimate logP, solubility, and pKa. Train models using descriptors like molecular weight, polar surface area, and iodine’s electronegativity.
- Validate predictions with experimental data (e.g., shake-flask method for logP, potentiometric titration for pKa). Use MD simulations to study solvation effects in aqueous vs. lipid bilayers .
Q. How can isotopic labeling (e.g., , ) enhance metabolic pathway studies of this compound?
- Methodological Answer :
- Synthesize -labeled cyclopropane rings via carboxylation. Track metabolic incorporation using LC-HRMS and isotope ratio mass spectrometry.
- For in vivo imaging, use -labeled analogs and SPECT/CT to map biodistribution in rodent models. Correlate with autoradiography for cellular-resolution insights .
Methodological Guidelines for Research Design
- Data Validation : Cross-reference experimental results with NIST Chemistry WebBook entries for spectral and thermodynamic consistency .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses to ensure translational relevance .
- Contradiction Resolution : Apply Bland-Altman plots or Cohen’s kappa for inter-assay agreement analysis, ensuring reproducibility across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
